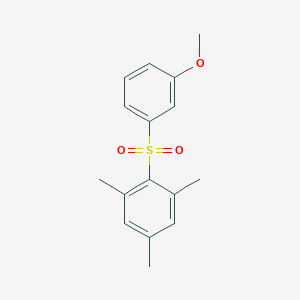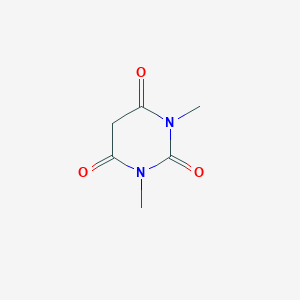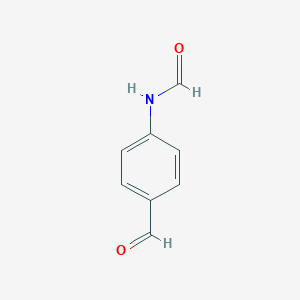
N-(4-Formylphenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Formylphenyl)formamide, also known as 4-Formyl-N-phenylbenzamide or 4-FPBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of N-(4-Formylphenyl)formamide is not well understood. However, it is believed that this compound interacts with proteins and enzymes through its carbonyl group, which can form covalent bonds with nucleophilic amino acid residues such as lysine and cysteine. This interaction can lead to changes in the conformation and activity of proteins and enzymes.
Biochemical and Physiological Effects
N-(4-Formylphenyl)formamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of various enzymes such as tyrosinase and cholinesterase.
2. Cytotoxicity: N-(4-Formylphenyl)formamide has been shown to induce apoptosis in cancer cells.
3. Anti-inflammatory Activity: This compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Formylphenyl)formamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity, which is important for accurate and reproducible results.
2. Versatility: N-(4-Formylphenyl)formamide has been used in various scientific research applications, making it a versatile compound.
3. Stability: This compound is stable under normal laboratory conditions, making it easy to handle and store.
Some of the limitations of N-(4-Formylphenyl)formamide include:
1. Toxicity: This compound can be toxic if ingested or inhaled, making it important to handle with care.
2. Limited Solubility: N-(4-Formylphenyl)formamide has limited solubility in water, which can make it difficult to use in aqueous solutions.
3. Limited Information: The mechanism of action of this compound is not well understood, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of N-(4-Formylphenyl)formamide in scientific research. Some of these include:
1. Development of New Probes: N-(4-Formylphenyl)formamide can be used as a fluorescent probe to study the conformational changes of proteins and peptides. Future research can focus on developing new probes with improved sensitivity and selectivity.
2. Drug Development: N-(4-Formylphenyl)formamide has been shown to have cytotoxic and anti-inflammatory activity, making it a potential candidate for drug development.
3. Enzyme Inhibition: N-(4-Formylphenyl)formamide has been shown to inhibit the activity of various enzymes. Future research can focus on developing new inhibitors with improved potency and selectivity.
Conclusion
In conclusion, N-(4-Formylphenyl)formamide is a versatile compound that has been widely used in scientific research. This compound can be synthesized through a condensation reaction between 4-aminobenzaldehyde and formamide. N-(4-Formylphenyl)formamide has various scientific research applications, including fluorescence spectroscopy, enzyme assays, and chemical sensors. The mechanism of action of this compound is not well understood, but it is believed to interact with proteins and enzymes through its carbonyl group. N-(4-Formylphenyl)formamide has several advantages and limitations for lab experiments, and future research can focus on developing new probes, drugs, and enzyme inhibitors.
Métodos De Síntesis
N-(4-Formylphenyl)formamide can be synthesized through a reaction between 4-aminobenzaldehyde and formamide in the presence of a catalyst such as copper(II) acetate. The reaction occurs through a condensation reaction, where the amine group of 4-aminobenzaldehyde reacts with the carbonyl group of formamide to form a Schiff base. This Schiff base is then reduced to N-(4-Formylphenyl)formamide using sodium borohydride as a reducing agent.
Aplicaciones Científicas De Investigación
N-(4-Formylphenyl)formamide has been used in various scientific research applications, including:
1. Fluorescence Spectroscopy: N-(4-Formylphenyl)formamide has been used as a fluorescent probe to study the conformational changes of proteins and peptides.
2. Enzyme Assays: This compound has been used as a substrate for various enzymes such as horseradish peroxidase and tyrosinase.
3. Chemical Sensors: N-(4-Formylphenyl)formamide has been used as a sensing material in chemical sensors to detect various analytes such as metal ions and amino acids.
Propiedades
Número CAS |
198345-60-7 |
|---|---|
Nombre del producto |
N-(4-Formylphenyl)formamide |
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
N-(4-formylphenyl)formamide |
InChI |
InChI=1S/C8H7NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-6H,(H,9,11) |
Clave InChI |
VSKUABBDOYKDIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)NC=O |
SMILES canónico |
C1=CC(=CC=C1C=O)NC=O |
Sinónimos |
Formamide, N-(4-formylphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





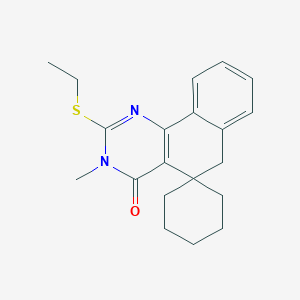

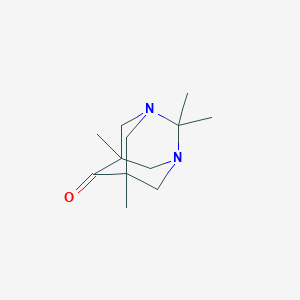

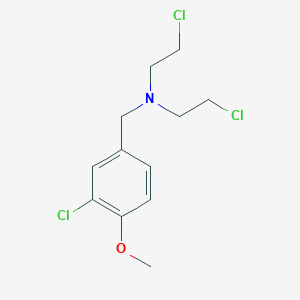
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
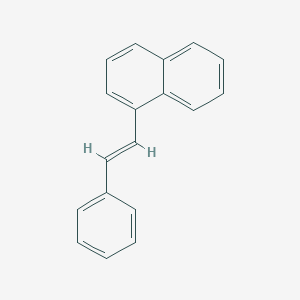
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)

